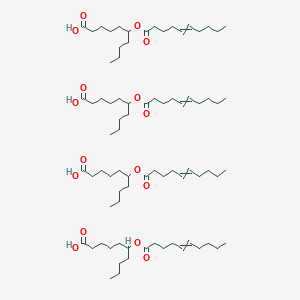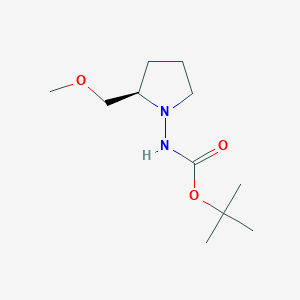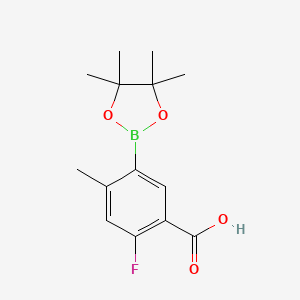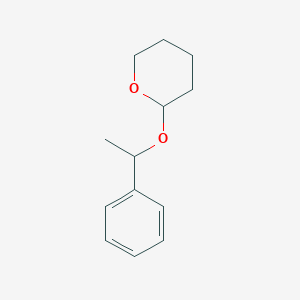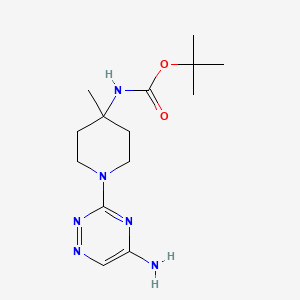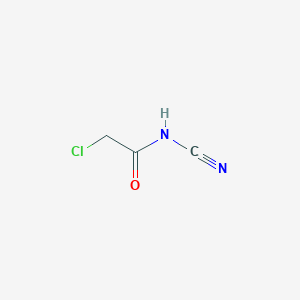
Acetamide, 2-chloro-N-cyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-chloro-N-cyano- is an organic compound characterized by the presence of a chloro group and a cyano group attached to the acetamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetamide, 2-chloro-N-cyano- typically involves the reaction of chloroacetamide with cyanogen bromide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chloro group with the cyano group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of acetamide, 2-chloro-N-cyano- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or recrystallization to obtain high-purity product.
Safety Measures: Proper handling of hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, 2-chloro-N-cyano- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the cyano group.
Condensation Reactions: Catalysts such as acids or bases to promote the formation of heterocycles.
Major Products:
Substitution Products: Aminoacetamide, thioacetamide, etc.
Hydrolysis Products: Carboxamide, carboxylic acid.
Condensation Products: Various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-chloro-N-cyano- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetamide, 2-chloro-N-cyano- involves its interaction with various molecular targets. The chloro and cyano groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Acetamide, 2-cyano-: Lacks the chloro group, leading to different reactivity and applications.
Acetamide, 2-chloro-:
Cyanoacetamide: Contains a cyano group but lacks the chloro group, resulting in distinct properties.
Uniqueness: Acetamide, 2-chloro-N-cyano- is unique due to the presence of both chloro and cyano groups, which confer a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C3H3ClN2O |
|---|---|
Molekulargewicht |
118.52 g/mol |
IUPAC-Name |
2-chloro-N-cyanoacetamide |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3(7)6-2-5/h1H2,(H,6,7) |
InChI-Schlüssel |
TWFQQPGUKKGVRY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
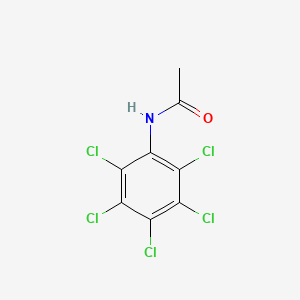

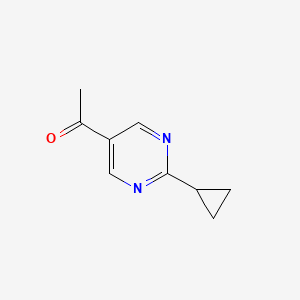
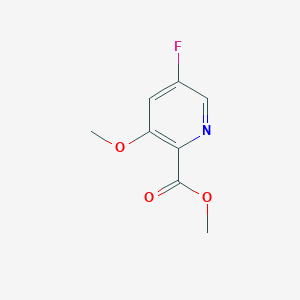
![Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate](/img/structure/B13987292.png)
![3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol](/img/structure/B13987302.png)
